

Application Note: Determination of Butyrylcholinesterase Activity and Dibucaine Number Using Benzoylcholine

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Compound of Interest

Compound Name: *Benzoylcholine*

Cat. No.: *B1199707*

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Abstract

This application note provides a detailed protocol for the determination of butyrylcholinesterase (BChE) activity and the corresponding dibucaine number, a critical parameter for identifying individuals with atypical BChE variants. These variants can lead to prolonged muscle relaxation and apnea following the administration of certain muscle relaxants like succinylcholine. The assay utilizes **benzoylcholine** as a substrate and measures the inhibitory effect of dibucaine on BChE activity. This method is essential for preclinical research, clinical diagnostics, and drug development programs involving compounds metabolized by BChE.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme synthesized in the liver and present in blood plasma.^[1] It plays a crucial role in the metabolism of various drugs, including the neuromuscular blocking agent succinylcholine.^{[2][3]} Genetic variations in the BCHE gene can lead to the production of atypical BChE enzymes with reduced activity.^[2]^[4] Individuals with these variants are at risk of prolonged neuromuscular blockade when administered standard doses of succinylcholine.^{[2][5]}

The dibucaine number is a phenotypic measure of BChE activity and is defined as the percentage of enzyme activity inhibited by the local anesthetic dibucaine.^{[1][5][6]} Dibucaine differentially inhibits normal and atypical BChE variants; the normal enzyme is significantly

more inhibited by dibucaine than the atypical forms.[2][6] This differential inhibition allows for the classification of individuals into three main phenotypes: homozygous normal, heterozygous atypical, and homozygous atypical.[1][6] This classification is vital for anesthetic risk assessment and in the development of drugs metabolized by BChE.

This protocol details a spectrophotometric method for determining the dibucaine number using **benzoylcholine** as the substrate. The hydrolysis of **benzoylcholine** by BChE can be monitored by measuring the change in absorbance over time.

Principle of the Method

The determination of the dibucaine number involves two parallel measurements of butyrylcholinesterase (BChE) activity in a plasma or serum sample. The first measurement establishes the basal enzyme activity. The second measurement is conducted in the presence of a specific concentration of dibucaine, a potent inhibitor of BChE.

BChE catalyzes the hydrolysis of the substrate **benzoylcholine**. The rate of this reaction is quantified by monitoring the change in absorbance at a specific wavelength, which is proportional to the enzyme's activity.

The Dibucaine Number is then calculated as the percentage of inhibition of BChE activity caused by dibucaine, using the following formula:

$$\text{Dibucaine Number} = [1 - (\text{Activity with Dibucaine} / \text{Basal Activity})] \times 100$$

This number provides a qualitative assessment of the BChE phenotype, indicating the degree of resistance to dibucaine inhibition.[6]

Data Presentation

The dibucaine number allows for the classification of individuals into different phenotypes based on their BCHE genotype. The following table summarizes the expected dibucaine number ranges for the common phenotypes.

Genotype	Phenotype	Typical Dibucaine Number Range (%)	Clinical Significance
Homozygous Normal	Normal	70 - 90	Normal metabolism of succinylcholine.[1]
Heterozygous Atypical	Intermediate	30 - 70	Moderately prolonged response to succinylcholine.[1]
Homozygous Atypical	Atypical	0 - 30	Significantly prolonged response to succinylcholine, risk of prolonged apnea.[1]

Experimental Protocols

Reagents and Materials

- Phosphate Buffer: 0.1 M, pH 7.4
- **Benzoylcholine** Chloride (Substrate): Prepare a stock solution and dilute to the final working concentration in phosphate buffer.
- Dibucaine Hydrochloride (Inhibitor): Prepare a stock solution and dilute to the final working concentration in phosphate buffer.
- Human Serum or Plasma: Patient or control samples.
- Spectrophotometer: Capable of measuring absorbance at the required wavelength for **benzoylcholine** hydrolysis.
- Cuvettes: Quartz or UV-transparent disposable cuvettes.
- Pipettes and Pipette Tips: Calibrated for accurate liquid handling.
- Incubator or Water Bath: To maintain a constant temperature.

Sample Preparation

- Collect whole blood in a red-top tube (for serum) or a lavender-top (EDTA) tube (for plasma).
- Separate serum or plasma from the cells by centrifugation.
- Store the serum or plasma at 2-8°C if the assay is to be performed within a few days, or at -20°C or lower for long-term storage.
- Before the assay, allow the samples to thaw to room temperature.

Assay Procedure

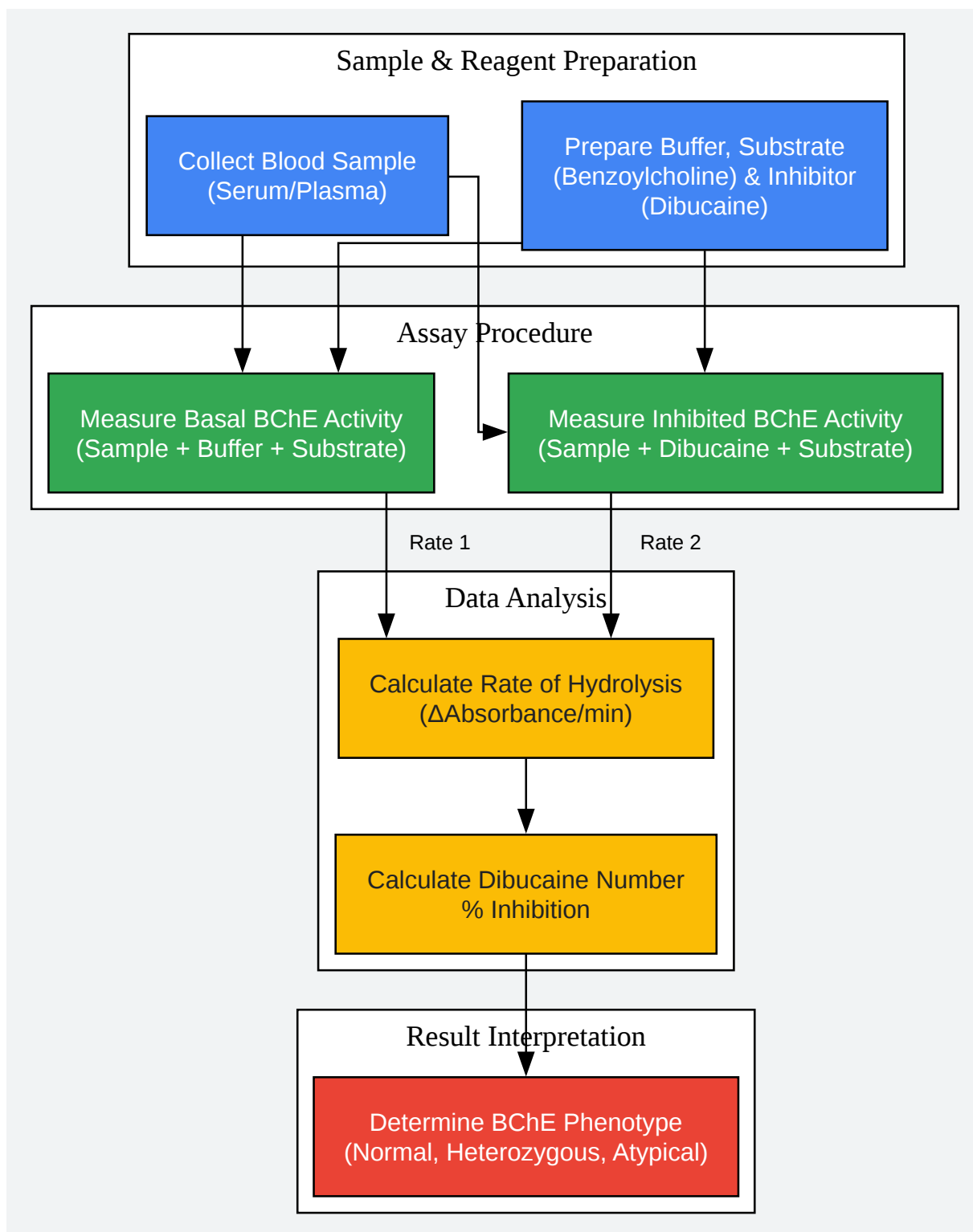
This protocol is based on the principles described by Kalow and Genest (1957).

- Set up the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for monitoring **benzoylcholine** hydrolysis (typically 240 nm) and ensure the temperature is controlled, if possible (e.g., 25°C or 37°C).
- Prepare Reaction Mixtures: For each sample, prepare two sets of reactions: one for basal activity and one for dibucaine-inhibited activity.
 - Basal Activity Reaction:
 - Add a specific volume of phosphate buffer to a cuvette.
 - Add a small, precise volume of the serum/plasma sample.
 - Incubate the mixture for a short period to allow it to reach the desired temperature.
 - Initiate the reaction by adding a specific volume of the **benzoylcholine** solution.
 - Dibucaine-Inhibited Activity Reaction:
 - Add a specific volume of the dibucaine solution (in phosphate buffer) to a cuvette.
 - Add the same volume of the serum/plasma sample as in the basal reaction.
 - Incubate the mixture to allow for the interaction between the enzyme and the inhibitor.

- Initiate the reaction by adding the same volume of the **benzoylcholine** solution as in the basal reaction.
- Measure Enzyme Activity:
 - Immediately after adding the substrate, start monitoring the change in absorbance over a set period (e.g., 2-3 minutes).
 - The rate of change in absorbance ($\Delta A/\text{min}$) is proportional to the enzyme activity.
- Calculate Dibucaine Number:
 - Calculate the basal activity rate ($\Delta A/\text{min}$) from the first reaction.
 - Calculate the inhibited activity rate ($\Delta A/\text{min}$) from the second reaction.
 - Use the formula provided in the "Principle of the Method" section to calculate the dibucaine number.

Mandatory Visualization

Experimental Workflow for Dibucaine Number Determination



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Caption: Workflow for determining the dibucaine number.

Signaling Pathway of BChE Inhibition by Dibucaine



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